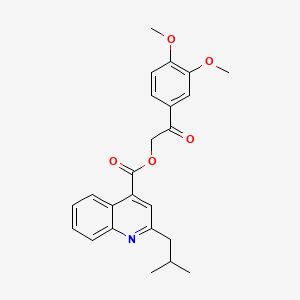
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.
- Molecular Formula : C24H25NO5
- Molecular Weight : 407.5 g/mol
- CAS Number : 946201-38-3
Synthesis
The synthesis of quinoline derivatives such as this compound typically involves multi-step organic reactions including condensation and cyclization processes. These methods are crucial for obtaining high yields and purity, which are essential for biological testing.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its antiproliferative effects on various cancer cell lines:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
- MCF-7 (breast cancer)
- MRC-5 (human fetal lung fibroblast)
-
In Vitro Studies :
The growth-inhibitory potency of the compound was assessed using the MTS assay. The results indicated a concentration-dependent decrease in cell viability across the tested lines.At a concentration of 10 µM, cell viability in MDA-MB-231 cells dropped below 47% with exposure to compounds such as 3a and 5a. Increasing the concentration to 25 µM resulted in further reductions in cell survival rates, highlighting the bioactivity potential of these compounds .Compound GI50 (µM) Cell Line 3a 48 PC-3 3b 28 PC-3 3c 37 PC-3 3e 38 PC-3
The mechanism behind the anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle progression. The degradation of CDK4 was observed following treatment with selected quinoline derivatives, indicating a potential pathway for therapeutic intervention .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is influenced by their structural features. Modifications to the quinoline core and substituents on the phenyl ring significantly affect their potency. For instance:
- Dimethoxy Substituents : Enhance lipophilicity and may improve cellular uptake.
- Alkyl Side Chains : Influence binding affinity to target proteins.
Research indicates that optimal substitutions can lead to compounds with improved selectivity and reduced cytotoxicity towards normal cells, as evidenced by minimal effects on MRC-5 cells at tested concentrations .
Propriétés
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYCHULRCGSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














